Cas no 845727-66-4 (4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile)

4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-PYRIMIDINECARBONITRILE, 6-AMINO-1,2,3,4-TETRAHYDRO-4-OXO-2-THIOXO-
- 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile
- 845727-66-4
- EN300-1452235
-
- インチ: InChI=1S/C5H4N4OS/c6-1-2-3(7)8-5(11)9-4(2)10/h(H4,7,8,9,10,11)
- InChIKey: BPVKDZVDPYFTEZ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 168.01058194Da
- 同位素质量: 168.01058194Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 310
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.4
- トポロジー分子極性表面積: 123Ų
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452235-10.0g |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 10g |
$5528.0 | 2023-06-06 | ||
Enamine | EN300-1452235-250mg |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 250mg |
$1183.0 | 2023-09-29 | ||
Enamine | EN300-1452235-500mg |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 500mg |
$1234.0 | 2023-09-29 | ||
Enamine | EN300-1452235-5.0g |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 5g |
$3728.0 | 2023-06-06 | ||
Enamine | EN300-1452235-1.0g |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 1g |
$1286.0 | 2023-06-06 | ||
Enamine | EN300-1452235-2500mg |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 2500mg |
$2520.0 | 2023-09-29 | ||
Enamine | EN300-1452235-100mg |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 100mg |
$1131.0 | 2023-09-29 | ||
Enamine | EN300-1452235-0.5g |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 0.5g |
$1234.0 | 2023-06-06 | ||
Enamine | EN300-1452235-50mg |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 50mg |
$1080.0 | 2023-09-29 | ||
Enamine | EN300-1452235-0.1g |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile |
845727-66-4 | 0.1g |
$1131.0 | 2023-06-06 |
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile 関連文献
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrileに関する追加情報
Introduction to 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile (CAS No. 845727-66-4)
4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound, identified by its CAS number 845727-66-4, belongs to the pyrimidine class of molecules, which are well-documented for their role in various biological processes and medicinal applications. The presence of multiple functional groups, including an amino group, a nitrile group, and a sulfanyl group, makes this molecule a promising candidate for further exploration in drug discovery and development.
The structural motif of 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile incorporates several key features that contribute to its chemical reactivity and potential pharmacological properties. The amino group at the 4-position can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets. The oxo group at the 6-position introduces a polar moiety, which can influence solubility and metabolic stability. Additionally, the sulfanyl group at the 2-position adds a sulfur atom, which is known to be involved in various biochemical pathways and can serve as a scaffold for further derivatization.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have indicated that 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile may interact with enzymes and receptors involved in inflammatory responses, making it a potential lead compound for the development of novel anti-inflammatory agents. The nitrile group at the 5-position is particularly noteworthy, as it can undergo hydrolysis to form a carboxylic acid, thereby altering the pharmacokinetic profile of the molecule.
In vitro studies have demonstrated that derivatives of pyrimidine-based compounds exhibit significant inhibitory effects on various enzymes implicated in diseases such as cancer and diabetes. For instance, modifications of the amino and sulfanyl groups have been shown to enhance binding affinity to target proteins. The carbonitrile functionality has also been explored for its ability to act as a prodrug or intermediate in synthetic pathways. These findings underscore the importance of 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile as a versatile building block in medicinal chemistry.
The synthesis of 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between urea derivatives and β-ketoesters or thioesters, followed by functional group transformations such as cyclization and nucleophilic substitution. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, including catalytic processes that minimize waste generation.
The pharmacological evaluation of 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile has revealed promising results in preclinical models. Initial studies suggest that this compound may possess immunomodulatory properties, potentially making it useful in treating autoimmune disorders. Additionally, its ability to modulate enzyme activity has opened avenues for investigating its role in metabolic diseases. The sulfanyl group has been particularly highlighted for its interaction with thioredoxin reductase, an enzyme involved in redox signaling pathways.
The regulatory landscape for pharmaceutical compounds like 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile is stringent but well-established. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. Clinical trials are essential for evaluating safety and efficacy before market approval. The growing interest in pyrimidine derivatives has prompted regulatory bodies to streamline processes for reviewing new drug applications based on these scaffolds.
The future prospects for 4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile are vast, with ongoing research focusing on structure-based drug design and optimization strategies. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic profiles. The integration of artificial intelligence (AI) into drug discovery pipelines has also accelerated the identification of promising candidates like this one.
In conclusion,4-amino--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}--{0x201D}-sulfanyl--{0x201D}-dihydropyrimidine---carbonitrile (CAS No.--845727---66---4)---is-a-promising-compound-with-potential-applications-in-pharmaceuticals-and-biomedical-research Its-complex-functional-groups-and-interactions-with-biological-targets-make-it-a-valuable-scaffold-for-future-drug-development-studies
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